methyl 4-[(3-phenylpropanoyl)amino]benzoate
Overview
Description
Methyl 4-[(3-phenylpropanoyl)amino]benzoate is an organic compound with the molecular formula C17H17NO3 It is a derivative of benzoic acid and is characterized by the presence of a phenylpropanoyl group attached to the amino group on the benzoate moiety
Mechanism of Action
- PRL-8-53’s primary targets are not fully understood. However, it has been suggested to interact with cholinergic receptors and modulate dopamine and serotonin pathways .
- The compound reverses the catatonic and ptotic effects of reserpine, indicating a complex mechanism .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[(3-phenylpropanoyl)amino]benzoate can be synthesized through a multi-step process involving the acylation of aniline derivatives followed by esterification. One common method involves the reaction of 4-aminobenzoic acid with 3-phenylpropanoic acid chloride in the presence of a base such as pyridine to form the amide intermediate. This intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-phenylpropanoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The phenylpropanoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the phenylpropanoyl moiety can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester or amide derivatives.
Scientific Research Applications
Methyl 4-[(3-phenylpropanoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A simpler derivative of benzoic acid with similar ester functionality.
Methyl 4-acetamidobenzoate: Contains an acetamido group instead of the phenylpropanoyl group.
Methyl 4-benzamidobenzoate: Features a benzamido group, providing different chemical properties.
Uniqueness
Methyl 4-[(3-phenylpropanoyl)amino]benzoate is unique due to the presence of the phenylpropanoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.
Properties
IUPAC Name |
methyl 4-(3-phenylpropanoylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-21-17(20)14-8-10-15(11-9-14)18-16(19)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRDYMBLZRYFQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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